molecular formula C6H8Cl5NOSn B13732151 4-Amino-2,6-dichlorophenol;dichlorostannane;hydrochloride

4-Amino-2,6-dichlorophenol;dichlorostannane;hydrochloride

Cat. No.: B13732151
M. Wt: 406.1 g/mol
InChI Key: RMPQGGZVHLGFLO-UHFFFAOYSA-L
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Description

4-Amino-2,6-dichlorophenol;dichlorostannane;hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO. It is known for its unique structure, which includes an amino group and two chlorine atoms attached to a phenol ring. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2,6-dichlorophenol can be synthesized through the reduction of the corresponding nitrophenol. The process involves dissolving nitrophenol in concentrated hydrochloric acid and performing a chlorination reaction at low temperatures. The reaction mixture is then acidified to precipitate 4-Amino-2,6-dichlorophenol, which is filtered and washed to obtain the pure compound .

Industrial Production Methods

Industrial production of 4-Amino-2,6-dichlorophenol typically involves large-scale chlorination and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichlorophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2,6-dichlorophenol is utilized in multiple scientific research fields:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichlorophenol involves its interaction with cellular components. It is known to induce nephrotoxicity by causing renal corticomedullary necrosis. The compound increases lactate dehydrogenase release from renal cortical slices, indicating cellular damage. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular respiration and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-aminophenol
  • 3,5-Dichloro-4-hydroxyaniline
  • 2,6-Dichloro-p-aminophenol

Uniqueness

4-Amino-2,6-dichlorophenol stands out due to its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. Its nephrotoxic properties are particularly notable, making it a valuable compound for toxicological studies .

Properties

Molecular Formula

C6H8Cl5NOSn

Molecular Weight

406.1 g/mol

IUPAC Name

4-amino-2,6-dichlorophenol;dichlorostannane;hydrochloride

InChI

InChI=1S/C6H5Cl2NO.3ClH.Sn.2H/c7-4-1-3(9)2-5(8)6(4)10;;;;;;/h1-2,10H,9H2;3*1H;;;/q;;;;+2;;/p-2

InChI Key

RMPQGGZVHLGFLO-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)N.Cl.Cl[SnH2]Cl

Origin of Product

United States

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